molecular formula C16H16FNO5S2 B2696178 Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-64-1

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2696178
CAS No.: 896616-64-1
M. Wt: 385.42
InChI Key: WJQBUCQUSAJILB-UHFFFAOYSA-N
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Description

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16FNO5S2 and its molecular weight is 385.42. The purity is usually 95%.
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Biological Activity

Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. The compound features a thiophene ring, a sulfonamide group, and a fluorinated phenyl group, which contribute to its unique chemical properties and potential interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO4SC_{16}H_{18}FNO_4S, with a molecular weight of approximately 351.38 g/mol. The presence of the 4-fluorophenyl group enhances the compound's electronic characteristics, potentially influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiophene rings often exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound are summarized below:

Antitumor Activity

Several studies have demonstrated the antitumor potential of thiophene derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including breast cancer and glioblastoma.

  • Case Study : A study involving thiophene derivatives reported IC50 values in the nanomolar range against glioblastoma multiforme cells, indicating potent antiproliferative activity .

Antimicrobial Activity

The antimicrobial properties of thiophene-containing compounds are well documented. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Research Findings : A related compound exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the thiophene structure can enhance efficacy against microbial pathogens .

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of sulfonamide groups is believed to play a role in mediating these effects.

  • Experimental Evidence : In vitro assays demonstrated that certain thiophene derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages, highlighting their potential as anti-inflammatory agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression or inflammation.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against glioblastoma (IC50 < 10 nM)
AntimicrobialInhibition of Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine production in macrophages

Properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S2/c1-9-10(2)24-15(14(9)16(20)23-3)18-13(19)8-25(21,22)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBUCQUSAJILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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